molecular formula C10H12Cl2N2O B1423744 1-(4-Chlorophenyl)piperazin-2-one hydrochloride CAS No. 360561-52-0

1-(4-Chlorophenyl)piperazin-2-one hydrochloride

Cat. No. B1423744
M. Wt: 247.12 g/mol
InChI Key: WLYIAZOMRONFRH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazin-2-one hydrochloride is a chemical compound with the linear formula C10H12Cl2N2O .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride is represented by the InChI code: 1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)piperazin-2-one hydrochloride is a white solid . It has a molecular weight of 247.12 .

Scientific Research Applications

Synthesis Methods

  • 1-(3-Chlorophenyl) piperazine, a related compound, has been synthesized through a specific process involving 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, leading to 1-(3-chlorophenyl) -4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
  • A similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, has been synthesized by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal, revealing its structural, electronic, and biological properties through comprehensive analysis (Bhat et al., 2018).

Structural and Biological Properties

  • Studies have investigated the structural and electronic properties of compounds similar to 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, such as 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, using spectral data analysis and X-ray crystallography, revealing its potential for further drug development research (Bhat et al., 2018).

Potential Anticancer Activities

  • A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally related to 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, have shown promising antiproliferative agents against breast cancer cells, indicating the potential application in cancer therapy (Yurttaş et al., 2014).

Antihistamine Properties

  • Cetirizine, a piperazine antihistamine, and a metabolite of hydroxyzine, suggests the potential of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride derivatives in the treatment of allergic conditions (Arlette, 1991).

Interactions with Neurotransmitter Receptors

  • 1-(m-Chlorophenyl)piperazine (mCPP), structurally related to 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, has been studied for its interactions with multiple neurotransmitter receptor binding sites in the human brain, indicating its potential use in neurological research (Hamik & Peroutka, 1989).

Antituberculosis Studies

  • Research on derivatives of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have shown significant antituberculosis and anticancer activities, suggesting their potential in developing treatments for these diseases (Mallikarjuna et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIAZOMRONFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695792
Record name 1-(4-Chlorophenyl)piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperazin-2-one hydrochloride

CAS RN

360561-52-0
Record name 1-(4-Chlorophenyl)piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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